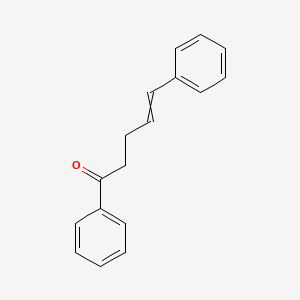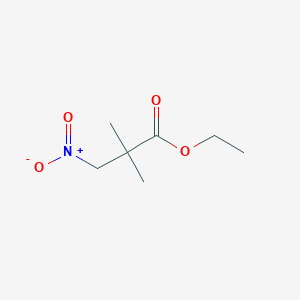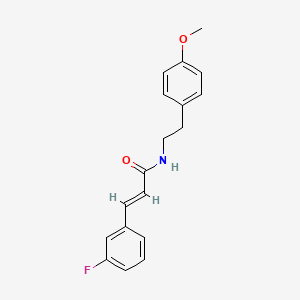![molecular formula C28H20Cl2N2O2 B11951556 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- CAS No. 70729-59-8](/img/structure/B11951556.png)
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- is a complex organic compound with significant applications in various fields This compound is a derivative of anthracenedione, characterized by the presence of dichloro and bis[(4-methylphenyl)amino] groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- typically involves multi-step organic reactions. The starting material is often 9,10-anthracenedione, which undergoes chlorination to introduce the dichloro groups at the 6 and 7 positions. This is followed by a nucleophilic substitution reaction where the bis[(4-methylphenyl)amino] groups are introduced. The reaction conditions usually involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracenedione compounds.
Scientific Research Applications
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: Similar structure but lacks the dichloro groups.
9,10-Anthracenedione, 1,8-dichloro-: Similar structure but lacks the bis[(4-methylphenyl)amino] groups.
Uniqueness
The presence of both dichloro and bis[(4-methylphenyl)amino] groups in 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- makes it unique
Properties
CAS No. |
70729-59-8 |
|---|---|
Molecular Formula |
C28H20Cl2N2O2 |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
6,7-dichloro-1,4-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H20Cl2N2O2/c1-15-3-7-17(8-4-15)31-23-11-12-24(32-18-9-5-16(2)6-10-18)26-25(23)27(33)19-13-21(29)22(30)14-20(19)28(26)34/h3-14,31-32H,1-2H3 |
InChI Key |
UHUSIGIXPSHDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)






![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)


